molecular formula C9H11F5O2 B12844665 Cyclohexyl pentafluoropropanoate CAS No. 24262-73-5

Cyclohexyl pentafluoropropanoate

Cat. No.: B12844665
CAS No.: 24262-73-5
M. Wt: 246.17 g/mol
InChI Key: OPCVNEGRJGIYDS-UHFFFAOYSA-N
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Description

Cyclohexyl pentafluoropropanoate is an organic compound with the molecular formula C9H11F5O2. It is a derivative of cyclohexane, where a cyclohexyl group is attached to a pentafluoropropanoate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl pentafluoropropanoate can be synthesized through the esterification of cyclohexanol with pentafluoropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl pentafluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl pentafluoropropanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the pentafluoropropanoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Cyclohexyl pentafluoropropanoic acid.

    Reduction: Cyclohexyl pentafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl pentafluoropropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which cyclohexyl pentafluoropropanoate exerts its effects involves interactions with various molecular targets. The pentafluoropropanoate moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The cyclohexyl group may also contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl pentafluoropropanoate
  • Cycloheptyl pentafluoropropanoate
  • Cyclohexyl trifluoropropanoate

Uniqueness

Cyclohexyl pentafluoropropanoate is unique due to the presence of five fluorine atoms in the propanoate moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in specialized applications.

Biological Activity

Cyclohexyl pentafluoropropanoate is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from cyclohexanol and pentafluoropropanoic acid. Its unique fluorinated structure imparts distinctive chemical properties, such as increased lipophilicity and stability, which can influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that compounds with similar fluorinated structures could effectively scavenge free radicals, suggesting potential applications in protective therapies against oxidative stress-related diseases .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of fluorinated compounds. This compound has shown promising results against various bacterial strains. For instance, a comparative analysis indicated that compounds with similar structures exhibited bactericidal effects against Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of fluorine atoms enhances the compound's ability to interact with biological membranes and proteins, potentially leading to altered permeability or inhibition of enzymatic activities .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a dose-dependent increase in antioxidant activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008085

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains. The results demonstrated effective inhibition at varying concentrations:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound showed particularly strong activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Properties

CAS No.

24262-73-5

Molecular Formula

C9H11F5O2

Molecular Weight

246.17 g/mol

IUPAC Name

cyclohexyl 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C9H11F5O2/c10-8(11,9(12,13)14)7(15)16-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

OPCVNEGRJGIYDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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